molecular formula C19H22BrN3O B4283491 N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea

Cat. No.: B4283491
M. Wt: 388.3 g/mol
InChI Key: UTWIADJWOVEYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BPU is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in regulating insulin signaling and glucose homeostasis.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. PTP1B inhibition has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This compound has also been investigated for its potential use in cancer therapy, as PTP1B is overexpressed in many types of cancer cells.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea is a competitive inhibitor of PTP1B, meaning that it binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. By inhibiting PTP1B, this compound increases the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound treatment can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the physiological effects of this compound in humans are still unknown.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea is its high potency and selectivity for PTP1B inhibition. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of this compound in humans are still unknown, which limits its potential for clinical use.

Future Directions

Future research on N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea could focus on improving its solubility and pharmacokinetic properties for in vivo use. Additionally, this compound could be tested in combination with other therapeutic agents for the treatment of diabetes and cancer. The molecular mechanisms of PTP1B inhibition by this compound could also be further elucidated to improve our understanding of its therapeutic potential.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(4-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c20-16-6-8-17(9-7-16)21-19(24)22-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWIADJWOVEYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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